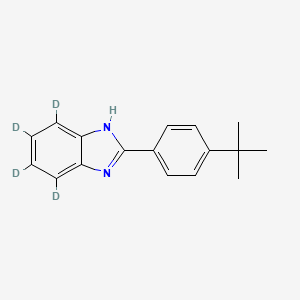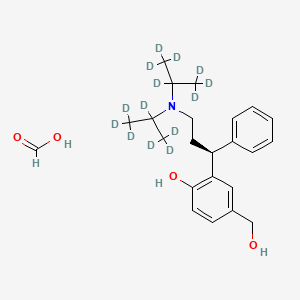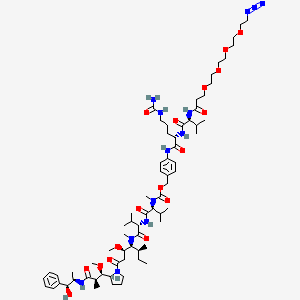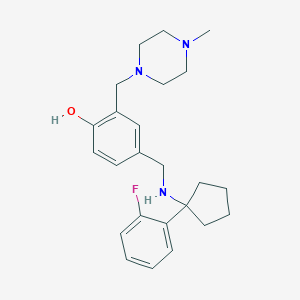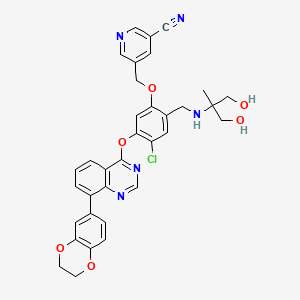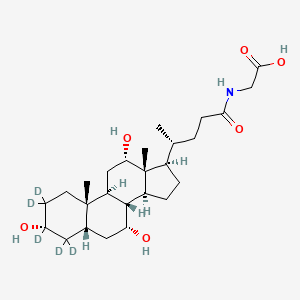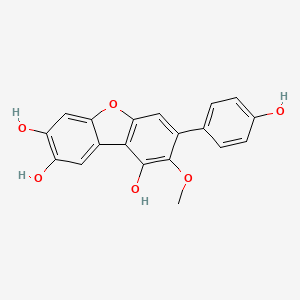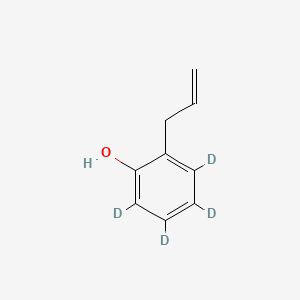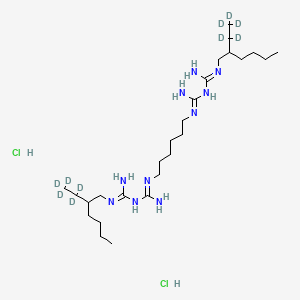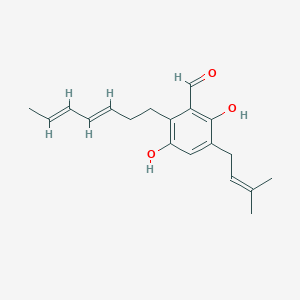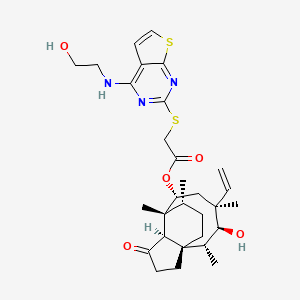
Phytochelatin 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytochelatin 2 is a small, cysteine-rich peptide that plays a crucial role in the detoxification of heavy metals in plants, fungi, nematodes, and algae. It is synthesized enzymatically from glutathione by the enzyme phytochelatin synthase. This compound acts as a chelator, binding to heavy metal ions and facilitating their sequestration into vacuoles, thereby protecting cellular components from metal toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phytochelatin 2 is synthesized from glutathione through the action of phytochelatin synthase. The enzyme catalyzes the transfer of the γ-glutamylcysteine moiety of glutathione to another glutathione molecule, forming this compound. This reaction occurs in the presence of heavy metal ions, which activate the enzyme .
Industrial Production Methods: Industrial production of this compound involves the cultivation of genetically modified organisms, such as yeast or bacteria, that overexpress phytochelatin synthase. These organisms are grown in bioreactors under controlled conditions, and the produced this compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions: Phytochelatin 2 primarily undergoes chelation reactions with heavy metal ions. It can bind to metals such as cadmium, lead, mercury, and arsenic, forming stable complexes that are less toxic to the organism .
Common Reagents and Conditions: The chelation reactions typically occur in the presence of heavy metal ions and require the enzyme phytochelatin synthase. The reaction conditions include a suitable pH and temperature that support enzyme activity .
Major Products Formed: The major products of these reactions are metal-phytochelatin complexes, which are sequestered into vacuoles within the cell. This sequestration helps in detoxifying the heavy metals and preventing their interaction with vital cellular components .
Applications De Recherche Scientifique
Phytochelatin 2 has a wide range of scientific research applications:
Chemistry: It is used to study metal chelation and detoxification mechanisms in plants and other organisms.
Biology: Researchers use this compound to understand the genetic and biochemical pathways involved in heavy metal tolerance and detoxification.
Medicine: this compound is explored for its potential in developing treatments for heavy metal poisoning in humans and animals.
Industry: It is used in bioremediation processes to clean up heavy metal-contaminated environments. .
Mécanisme D'action
Phytochelatin 2 exerts its effects through the chelation of heavy metal ions. The enzyme phytochelatin synthase catalyzes the formation of this compound from glutathione in the presence of heavy metals. The resulting this compound binds to the metal ions, forming stable complexes. These complexes are then transported into vacuoles, where the metals are sequestered away from the cytosol, reducing their toxicity .
Comparaison Avec Des Composés Similaires
Phytochelatin 2 is part of a family of peptides known as phytochelatins, which vary in the number of γ-glutamylcysteine units. Similar compounds include:
Phytochelatin 3: Contains three γ-glutamylcysteine units.
Homophytochelatin: Contains alanine instead of glycine at the C-terminal end.
Desglycine Phytochelatin: Lacks the glycine residue at the C-terminal end.
This compound is unique in its specific structure and its ability to form stable complexes with a wide range of heavy metals, making it particularly effective in detoxification processes .
Propriétés
Numéro CAS |
95014-75-8 |
|---|---|
Formule moléculaire |
C18H29N5O10S2 |
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H29N5O10S2/c19-8(17(30)31)1-3-12(24)22-11(7-35)16(29)23-9(18(32)33)2-4-13(25)21-10(6-34)15(28)20-5-14(26)27/h8-11,34-35H,1-7,19H2,(H,20,28)(H,21,25)(H,22,24)(H,23,29)(H,26,27)(H,30,31)(H,32,33)/t8-,9-,10-,11-/m0/s1 |
Clé InChI |
CGZITCMVSSNQPE-NAKRPEOUSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



